molecular formula C26H20N4O3 B5322063 2-[(1E)-2-(1,2-Dimethyl-1H-indol-3-YL)ethenyl]-3-(2-nitrophenyl)-3,4-dihydroquinazolin-4-one

2-[(1E)-2-(1,2-Dimethyl-1H-indol-3-YL)ethenyl]-3-(2-nitrophenyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B5322063
M. Wt: 436.5 g/mol
InChI Key: VKDLTJPMBXEWTC-FOCLMDBBSA-N
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Description

2-[(1E)-2-(1,2-Dimethyl-1H-indol-3-YL)ethenyl]-3-(2-nitrophenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a quinazolinone framework, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(1,2-Dimethyl-1H-indol-3-YL)ethenyl]-3-(2-nitrophenyl)-3,4-dihydroquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and catalyst optimization to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(1,2-Dimethyl-1H-indol-3-YL)ethenyl]-3-(2-nitrophenyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(1E)-2-(1,2-Dimethyl-1H-indol-3-YL)ethenyl]-3-(2-nitrophenyl)-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(1,2-Dimethyl-1H-indol-3-YL)ethenyl]-3-(2-nitrophenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(1,2-Dimethyl-1H-indol-3-YL)ethenyl]-3-(2-nitrophenyl)-3,4-dihydroquinazolin-4-one is unique due to its combined indole and quinazolinone structure, which imparts distinct chemical and biological properties. This dual framework enhances its potential as a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O3/c1-17-18(19-9-4-6-12-22(19)28(17)2)15-16-25-27-21-11-5-3-10-20(21)26(31)29(25)23-13-7-8-14-24(23)30(32)33/h3-16H,1-2H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDLTJPMBXEWTC-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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